

Solubility and stability of 3-Chloro-5-(4-fluorophenyl)phenol

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Compound of Interest

Compound Name: 3-Chloro-5-(4-fluorophenyl)phenol

CAS No.: 1261897-12-4

Cat. No.: B1453000

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An In-Depth Technical Guide to the Solubility and Stability of **3-Chloro-5-(4-fluorophenyl)phenol**

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of **3-Chloro-5-(4-fluorophenyl)phenol** (CAS No. 1261897-12-4), a halogenated biaryl phenol of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols to offer researchers, scientists, and drug development professionals a robust framework for handling and characterizing this molecule. We delve into the physicochemical properties that govern its solubility profile and present validated methodologies for its empirical determination. Furthermore, this guide outlines a systematic approach to evaluating the stability of **3-Chloro-5-(4-fluorophenyl)phenol** under various stress conditions, including pH, light, and temperature, in alignment with industry standards. Potential degradation pathways and the analytical techniques required for quantification are also discussed in detail.

Introduction: The Significance of a Halogenated Phenolic Scaffold

3-Chloro-5-(4-fluorophenyl)phenol is a synthetic organic compound featuring a biphenyl core structure. This scaffold is distinguished by three key functionalizations: a phenolic hydroxyl group, a chlorine atom, and a fluorine atom positioned on separate phenyl rings. Halogenated aromatic compounds are foundational in modern chemistry, as the inclusion of halogens can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1] The carbon-fluorine bond, in particular, is noted for its high stability, making fluorination a critical strategy in drug discovery.[1]

Understanding the solubility and stability of a compound like **3-Chloro-5-(4-fluorophenyl)phenol** is not merely an academic exercise; it is a critical prerequisite for its successful application. For drug development professionals, solubility directly impacts bioavailability and formulation strategies, while a comprehensive stability profile is essential for determining shelf-life, storage conditions, and potential degradation products that could affect safety and efficacy. This guide provides the foundational knowledge and experimental frameworks to thoroughly characterize this promising molecule.

Physicochemical Properties & Solubility Profile

The solubility of a compound is dictated by its fundamental physicochemical properties. The interplay between the lipophilic aromatic rings and the polar hydroxyl group in **3-Chloro-5-(4-fluorophenyl)phenol** creates a nuanced solubility profile.

Core Molecular Characteristics

A summary of the key identifiers and computed properties for **3-Chloro-5-(4-fluorophenyl)phenol** is presented below.

Property	Value	Source
CAS Number	1261897-12-4	[1]
Molecular Formula	C ₁₂ H ₈ ClFO	Inferred
Molecular Weight	222.64 g/mol	[1]
InChI Key	LEKGDUXUDFWBDMU-UHFFFAOYSA-N	[1]
Structure	A phenol ring with a chlorine substituent and a 4-fluorophenyl group, both at meta positions to the hydroxyl group.	[2]

The molecule's structure, with its two halogenated phenyl rings, suggests a high degree of lipophilicity and, consequently, low intrinsic solubility in aqueous media. Indeed, a related, simpler compound, 3-Chloro-5-fluorophenol, is reported to be immiscible with water.[3] However, the phenolic hydroxyl group provides a site for hydrogen bonding, which can facilitate solubility in polar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

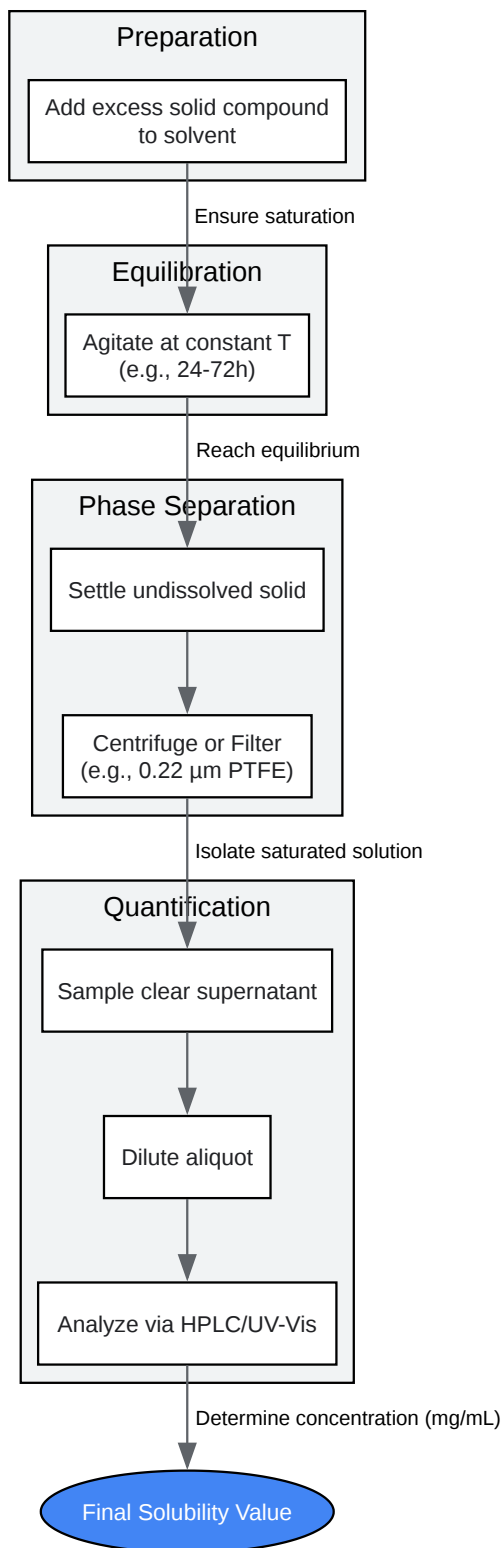
The shake-flask method (OECD Guideline 105) is the gold-standard for determining the aqueous solubility of a compound. The causality behind this protocol is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically stable measurement.

Methodology:

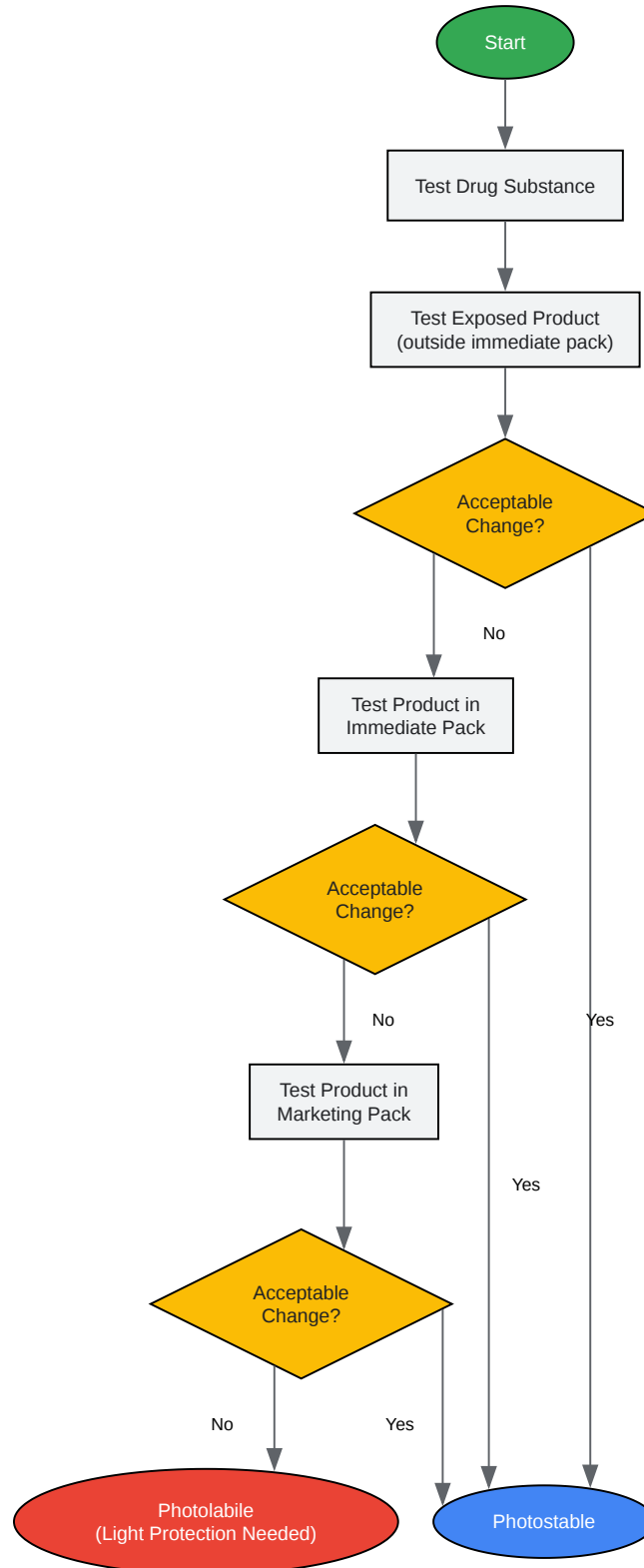
- Preparation: Add an excess amount of solid **3-Chloro-5-(4-fluorophenyl)phenol** to a series of vials containing the test solvent (e.g., water, buffered solutions, organic solvents). The excess solid is crucial to ensure saturation is achieved.

- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a predetermined period. A preliminary study should be run to determine the time required to reach equilibrium (typically 24-72 hours). This extended agitation ensures the dissolution rate equals the precipitation rate.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved material to settle. To robustly separate the saturated solution from the solid, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is required. This step is critical to prevent solid particulates from artificially inflating the measured concentration.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot as necessary with a suitable solvent and quantify the concentration of **3-Chloro-5-(4-fluorophenyl)phenol** using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Validation:** The experiment is considered self-validating if the measured concentration remains constant in samples taken at different time points after the initial equilibration period (e.g., at 24h, 48h, and 72h).

Workflow for Shake-Flask Solubility Determination



ICH Q1B Photostability Testing Decision Flow



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Caption: Decision Flow for Photostability Testing. [4]

Thermal Stability

Mechanism & Analysis: High temperatures can provide the activation energy for degradation reactions. For phenolic compounds, this can include oxidation or polymerization. While specific data for this molecule is unavailable, studies on chlorinated phenolic polymers suggest that the presence of chlorine can sometimes reduce thermal stability. [5] **Experimental Protocol (Thermogravimetric Analysis - TGA):** Thermogravimetric Analysis (TGA) is a powerful technique for determining thermal stability.

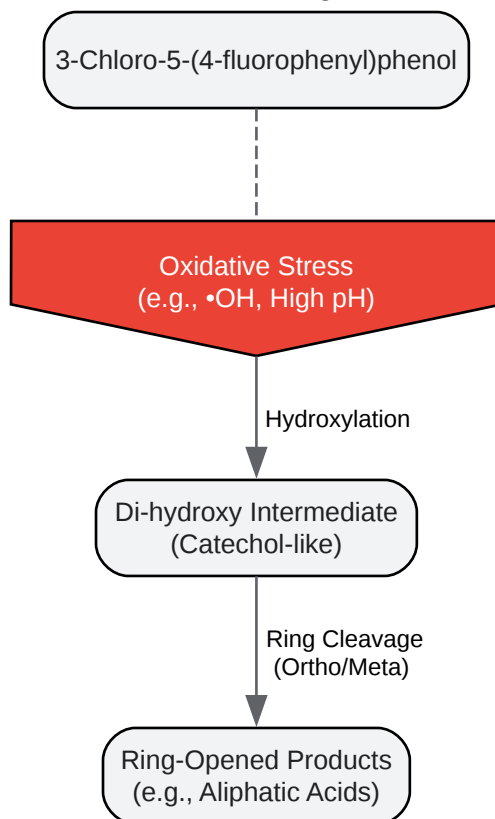
- **Sample Preparation:** A small, precise amount of the compound is placed onto a TGA pan.
- **Heating Program:** The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).
- **Data Acquisition:** The instrument continuously measures the sample's weight as a function of temperature.
- **Interpretation:** The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of the major weight loss event is considered the decomposition temperature, providing a quantitative measure of thermal stability. This method is common for analyzing the thermal profile of various chemical substances, including estrogens. [6]

Potential Degradation Pathways

Based on the chemistry of related chlorophenols, two primary degradation pathways can be hypothesized.

Pathway 1: Oxidative Ring Opening The most probable degradation route, especially under oxidative or high pH conditions, involves the phenol moiety. The initial step is oxidation to a catechol or hydroquinone-like intermediate. This di-hydroxy aromatic species is highly activated and can undergo subsequent enzymatic or chemical ring cleavage, typically via ortho or meta pathways, to yield aliphatic acids. [7][8][9] **Pathway 2: Dehalogenation** Under aggressive conditions, such as advanced oxidation processes involving hydroxyl radicals or high-energy photolysis, dehalogenation can occur. [10] The hydroxyl radical can attack the aromatic ring, leading to the displacement of either the chlorine or fluorine atom. Given the relative bond strengths ($C-F > C-Cl$), the cleavage of the carbon-chlorine bond is generally more facile.

Hypothesized Oxidative Degradation Pathway



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Caption: Plausible Oxidative Degradation Route.

Analytical Methodologies for Quantification

Robust and validated analytical methods are essential for accurately assessing solubility and stability.

- High-Performance Liquid Chromatography (HPLC/U-HPLC): This is the workhorse technique for purity and stability testing. A reversed-phase method using a C18 column with a mobile phase gradient of acetonitrile and acidified water is a standard starting point. [11]UV detection at a wavelength corresponding to the compound's absorbance maximum (e.g., 270-320 nm) provides sensitive quantification.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile phenols and their chlorinated derivatives. [12]It is particularly useful for identifying and quantifying potential regioisomeric impurities or volatile degradation products.

Standard protocols like US EPA Method 528 provide a validated framework for such analyses. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of the parent molecule and elucidation of unknown degradation products, a suite of NMR experiments is indispensable. ^1H , ^{13}C , and ^{19}F NMR provide detailed information about the molecular structure and the chemical environment of the fluorine atom. [1]

Conclusion

3-Chloro-5-(4-fluorophenyl)phenol is a molecule with significant potential, underpinned by its unique halogenated biphenyl phenolic structure. This guide has established that its physicochemical profile is characterized by low aqueous solubility and high solubility in polar organic solvents. Its stability is highly dependent on environmental conditions, with a predicted susceptibility to degradation under alkaline and high-energy photolytic conditions, while exhibiting greater stability at neutral-to-acidic pH and moderate temperatures.

The experimental protocols and analytical methods detailed herein provide a comprehensive framework for researchers to empirically validate these characteristics. A thorough understanding of these solubility and stability attributes is not just a matter of compliance but a scientific necessity, enabling the rational development of formulations, the establishment of appropriate storage conditions, and the confident application of **3-Chloro-5-(4-fluorophenyl)phenol** in pioneering research endeavors.

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